4-AcetylphenylboronicAcid
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Overview
Description
4-Acetylphenylboronic acid is a boronate compound belonging to a class of synthetic organic compounds. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which also bears an acetyl group. The molecular formula of 4-Acetylphenylboronic acid is CH₃COC₆H₄B(OH)₂, and it has a molecular weight of 163.97 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Acetylphenylboronic acid can be synthesized through various methods, including the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions typically include the use of dichlorobis(triphenylphosphine)palladium(II) as the catalyst and potassium carbonate as the base .
Industrial Production Methods: Industrial production of 4-Acetylphenylboronic acid often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 4-Acetylphenylboronic acid undergoes several types of chemical reactions, including:
Oxidation: It reacts rapidly with peroxynitrite (ONOO⁻) to form stable hydroxy derivatives.
Substitution: It participates in Suzuki-Miyaura cross-coupling reactions with various aryl halides.
Hydroxylation: Copper-catalyzed hydroxylation reactions.
Common Reagents and Conditions:
Oxidation: Peroxynitrite (ONOO⁻).
Substitution: Aryl halides, dichlorobis(triphenylphosphine)palladium(II), potassium carbonate.
Hydroxylation: Copper catalysts.
Major Products:
Oxidation: Hydroxy derivatives.
Substitution: Biaryl compounds.
Hydroxylation: Hydroxylated aromatic compounds.
Scientific Research Applications
4-Acetylphenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Acetylphenylboronic acid involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura cross-coupling reactions, it undergoes transmetalation with palladium, transferring the boronic acid group to the palladium catalyst. This is followed by reductive elimination to form the desired biaryl product . The compound’s reactivity with peroxynitrite involves the formation of hydroxy derivatives, which can be used as probes in biological studies .
Comparison with Similar Compounds
4-Acetylphenylboronic acid can be compared with other similar boronic acids, such as:
- Phenylboronic acid
- 4-Formylphenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Bromobenzoic acid
Uniqueness: 4-Acetylphenylboronic acid is unique due to the presence of both an acetyl group and a boronic acid group on the phenyl ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to other boronic acids .
Properties
CAS No. |
149104-47-5 |
---|---|
Molecular Formula |
C35H74BrNO3 |
Molecular Weight |
0 |
Origin of Product |
United States |
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